molecular formula C15H12BrN3O3 B2409958 (E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide CAS No. 328556-36-1

(E)-N'-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B2409958
CAS No.: 328556-36-1
M. Wt: 362.183
InChI Key: GFZJZPBIOXNPCE-LICLKQGHSA-N
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Description

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromobenzylidene groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-chlorobenzylidene)-2-(4-nitrophenyl)acetohydrazide
  • (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide
  • (E)-N’-(4-methylbenzylidene)-2-(4-nitrophenyl)acetohydrazide

Uniqueness

(E)-N’-(4-bromobenzylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in materials science applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c16-13-5-1-12(2-6-13)10-17-18-15(20)9-11-3-7-14(8-4-11)19(21)22/h1-8,10H,9H2,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJZPBIOXNPCE-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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